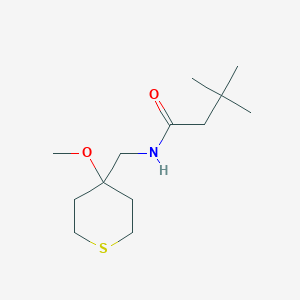
Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate is a chemical compound used in scientific research for its unique properties. It is a pyrrole derivative that has gained attention for its potential in pharmaceutical and medicinal applications. In
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate is not fully understood. However, it has been suggested that its antibacterial, antifungal, and antiviral properties may be due to its ability to disrupt the cell membrane of microorganisms. In cancer cells, Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate has been found to induce apoptosis, or programmed cell death, by activating caspase enzymes.
Biochemical and Physiological Effects:
Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate has been found to have minimal toxicity in vitro and in vivo, making it a promising candidate for drug development. It has also been found to have low levels of mutagenicity and genotoxicity, indicating that it may be safe for human use. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate is its ability to inhibit the growth of a wide range of microorganisms, making it a useful tool in microbiology research. Additionally, its low toxicity and low levels of mutagenicity and genotoxicity make it a safe compound to work with in the laboratory. However, one limitation of Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate is its limited solubility, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate. One area of interest is the development of new drugs based on its antibacterial, antifungal, and antiviral properties. Additionally, further studies are needed to fully understand its mechanism of action and its potential in the treatment of cancer. Other potential future directions include the development of new materials based on its unique chemical properties and the optimization of its synthesis method to improve yield and efficiency.
Métodos De Síntesis
Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate can be synthesized through a multi-step process involving the reaction of 2-chloro-3-methylpyridine with hydrazine hydrate, followed by the reaction of the resulting compound with methyl chloroformate. The final product is obtained through a reaction with sodium hydroxide. This synthesis method has been reported in various scientific journals and has been used to produce Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate in large quantities for research purposes.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate has been extensively studied for its potential uses in the pharmaceutical industry. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate has been used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Propiedades
IUPAC Name |
methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-10-3-4(8)5(9)6(10)7(11)12-2/h3H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCLBFZFSJOBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1C(=O)OC)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2439619.png)





![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)
![Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2439629.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2439630.png)
![Ethyl 2-[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2439631.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2439633.png)

![5-bromo-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2439637.png)